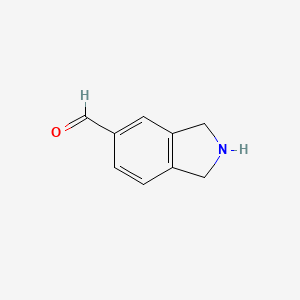

Isoindoline-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carbaldehyde |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,6,10H,4-5H2 |

InChI Key |

SKQVKZCUBPIAAR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Isoindoline 5 Carbaldehyde and Derivatives

Fundamental Reactivity Patterns of the Isoindoline (B1297411) Moiety

The isoindoline scaffold, the saturated analog of isoindole, is a stable heterocyclic system. thieme-connect.com Unlike the highly reactive and less stable parent isoindole, the isoindoline ring has a considerable aromatic character which makes it a stable carrier for various chemical groups and side chains. Isoindoles are known to be highly reactive aromatic heterocycles that can be challenging to prepare due to their instability. thieme-connect.com

The fundamental reactivity of the isoindole nucleus involves its participation in electrophilic aromatic substitutions, where the isoindole acts as the nucleophile. nih.gov The lone pair of electrons on the nitrogen atom can be donated into the ring system through resonance, which enhances the nucleophilicity of the α-position. nih.gov Isoindoles are also well-known for their role as electron-rich dienes in Diels-Alder reactions. nih.govua.es The fully reduced isoindoline framework, however, is more stable and less prone to such cycloadditions, behaving more like a substituted benzene (B151609) ring.

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde (-CHO) group attached to the 5-position of the isoindoline ring is a key site of chemical reactivity. It readily undergoes reactions typical of aromatic aldehydes, including oxidation, reduction, and nucleophilic addition.

The aldehyde functional group of isoindoline-5-carbaldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are readily oxidized to carboxylic acids by a variety of common oxidizing agents. ncert.nic.inlibretexts.org This transformation can be achieved using strong oxidants like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or even milder reagents. chemistrysteps.com For aromatic aldehydes, reagents such as sodium perborate (B1237305) in acetic acid or N-hydroxyphthalimide (NHPI) with oxygen can provide efficient conversion to the corresponding carboxylic acid under mild conditions. organic-chemistry.org The oxidation of this compound would yield isoindoline-5-carboxylic acid.

Reduction: The reduction of the carbaldehyde group yields a primary alcohol. wikipedia.org This is a common transformation for aldehydes and can be accomplished using various reducing agents. britannica.com The most frequently used reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inchemistrysteps.com Sodium borohydride is a milder and more selective reagent, suitable for reducing aldehydes and ketones without affecting other functional groups like esters. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed. ncert.nic.in The reduction of this compound results in the formation of (isoindolin-5-yl)methanol.

| Transformation | Product | Typical Reagents |

| Oxidation | Isoindoline-5-carboxylic acid | KMnO₄, H₂CrO₄ (Jones Reagent), Tollens' Reagent, Sodium Perborate |

| Reduction | (Isoindolin-5-yl)methanol | NaBH₄, LiAlH₄, H₂/Catalyst (Pd, Pt, Ni) |

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. ncert.nic.inopenochem.org This nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.orgopenstax.org The reaction begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inopenstax.org This intermediate is then typically protonated to give the final alcohol product. openstax.org

Aromatic aldehydes, such as this compound, are generally less reactive in nucleophilic additions than their aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgopenstax.org

Common nucleophilic addition reactions for this compound would include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base, yields a cyanohydrin. ncert.nic.inbritannica.com

Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal. The reaction proceeds through a hemiacetal intermediate. britannica.comstudy.com

Imine (Schiff Base) Formation: Reaction with primary amines leads to the formation of imines. ncert.nic.in This reaction is a nucleophilic addition followed by an elimination of water.

| Nucleophile | Product Type |

| HCN / CN⁻ | Cyanohydrin |

| R-OH (Alcohol) | Hemiacetal / Acetal |

| R-NH₂ (Primary Amine) | Imine (Schiff Base) |

| H₂O | Hydrate (gem-diol) |

Ring Functionalization and Modification

Modification of the benzene ring of the isoindoline moiety can be achieved through various substitution reactions.

Electrophilic Aromatic Substitution (SEAr): This is a fundamental reaction for aromatic compounds. wikipedia.org The outcome of such a reaction on this compound is governed by the directing effects of the two substituents on the benzene ring: the fused pyrrolidine (B122466) ring and the carbaldehyde group. wikipedia.orglibretexts.org

The isoindoline moiety (specifically, the nitrogen atom attached to the ring) acts as an activating group . Through its resonance effect, it donates electron density to the aromatic ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This donation of electrons is concentrated at the ortho and para positions relative to the point of fusion. Therefore, the isoindoline ring is an ortho, para-director.

The carbaldehyde group is a deactivating group . youtube.com Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. youtube.com It directs incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

In this compound, the two groups have opposing effects. The activating isoindoline ring directs incoming electrophiles to positions 4 and 6 (ortho and para to the nitrogen's influence), while the deactivating carbaldehyde group at position 5 directs to positions 4 and 6 (meta to the aldehyde). In this case, the directing effects are congruent, strongly favoring substitution at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (NAS): This type of reaction is less common than SEAr and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (like a halide). youtube.comyoutube.com The aromatic ring of this compound is rendered electron-rich by the nitrogen atom, making it generally unsuitable for NAS. However, if a good leaving group were present on the ring, particularly at a position activated by a strongly electron-withdrawing group (like a nitro group), a nucleophilic substitution could potentially occur under forcing conditions. youtube.comnii.ac.jp

Alkylation: The alkylation of the aromatic ring can be achieved through Friedel-Crafts type reactions, although the activating nature of the isoindoline nitrogen can sometimes lead to complications like over-alkylation or side reactions. More modern methods, such as transition metal-catalyzed C-H activation, have been used for the alkylation of related isoindolinone structures. nih.gov For instance, iridium-catalyzed C-H alkylation has been reported for N-arylisoindolinones. nih.gov

Bromination: The introduction of a bromine atom onto the aromatic ring is a common electrophilic aromatic substitution. Given the activating nature of the isoindoline ring, bromination is expected to proceed readily. Reagents such as elemental bromine (Br₂) with a Lewis acid catalyst or N-Bromosuccinimide (NBS) can be used. clockss.org Studies on related indole (B1671886) structures show that bromination often occurs on the benzene ring. clockss.org The substitution would be directed to the 4 and 6 positions.

Chlorination: Similar to bromination, chlorination is an electrophilic aromatic substitution that introduces a chlorine atom onto the ring. jalsnet.comyoutube.com Various chlorinating agents can be employed, including chlorine gas (Cl₂) with a Lewis acid, sulfuryl chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS). jalsnet.comisca.me The reaction is subject to the same directing effects as other electrophilic substitutions, favoring the 4 and 6 positions.

| Reaction | Reagent Examples | Expected Position of Substitution |

| Alkylation | R-X / AlCl₃ (Friedel-Crafts) | C4, C6 |

| Bromination | Br₂ / FeBr₃; NBS | C4, C6 |

| Chlorination | Cl₂ / AlCl₃; NCS | C4, C6 |

Cyclocondensation and Cyclization Reactions

Cyclocondensation and cyclization reactions are fundamental strategies in organic synthesis for the construction of polycyclic systems. In the context of this compound and its derivatives, these reactions leverage the reactivity of both the isoindoline nitrogen and the aromatic ring to forge new rings.

One of the most notable cyclocondensation reactions applicable to derivatives of this compound is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While direct examples starting with this compound are not extensively documented in readily available literature, the reaction principle can be applied to its derivatives. For instance, a derivative where the isoindoline nitrogen is part of a β-arylethylamine framework could undergo an intramolecular Pictet-Spengler-type cyclization. The aldehyde group at the 5-position would influence the electronic properties of the aromatic ring, potentially affecting the regioselectivity and rate of the cyclization.

The general mechanism of the Pictet-Spengler reaction begins with the formation of an iminium ion from the condensation of the amine and the aldehyde. wikipedia.org This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring, leading to the formation of a new heterocyclic ring. wikipedia.org The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups enhance the reaction rate, whereas electron-withdrawing groups can hinder it. wikipedia.org

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

| Pictet-Spengler Reaction | β-arylethylamine derivative of isoindoline, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydro-β-carboline or related fused heterocycle | wikipedia.org |

| Intramolecular Cyclization | N-acyl isoindoline derivative | Dehydrating agent (e.g., POCl₃, P₂O₅) | Fused polycyclic iminium species | organic-chemistry.orgwikipedia.org |

This table is illustrative of the types of reactions and does not represent specific experimental data for this compound itself due to a lack of directly reported examples in the searched literature.

Acylation and Dehydration Reactions

Acylation and dehydration reactions are important transformations for modifying the functional groups of this compound, enabling the introduction of new substituents and the formation of new carbon-carbon or carbon-nitrogen bonds.

Acylation Reactions

The secondary amine of the isoindoline ring is nucleophilic and can readily undergo N-acylation with various acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylthis compound is a versatile intermediate. The acyl group can serve as a protecting group for the nitrogen, allowing for selective reactions at the aldehyde functionality. Furthermore, the newly introduced amide bond can participate in subsequent cyclization reactions.

Dehydration Reactions

The aldehyde group of this compound can undergo dehydration reactions, often as part of a cyclization sequence. A prominent example is the Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.org In this context, an N-acyl derivative of a phenethylamine-substituted isoindoline could undergo such a cyclodehydration. The reaction is typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org The mechanism involves the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution followed by elimination of water to form the new heterocyclic ring. wikipedia.org

Another relevant transformation is the cyclodehydration of amide derivatives. For instance, the synthesis of the alkaloid magallanesine (B1253268) involves a dimethylformamide acetal-mediated cyclodehydration of a thiophthalimide (B14152962) precursor, which itself is derived from a condensation reaction. nih.gov While this is a complex, multi-step process, it highlights the potential for intramolecular dehydration reactions to form intricate fused ring systems from isoindoline precursors.

| Reaction Type | Reactant Functional Group | Reagents/Conditions | Product Functional Group/Structure | Reference |

| N-Acylation | Isoindoline nitrogen | Acid chloride/anhydride (B1165640), Base | N-acylisoindoline | General knowledge |

| Bischler-Napieralski Reaction | N-acyl-β-phenylethylamine derivative | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline fused system | organic-chemistry.orgwikipedia.org |

| Cyclodehydration | Amide derivative | Dimethylformamide acetal | Fused heterocyclic system | nih.gov |

This table summarizes the types of reactions and does not provide specific experimental data for this compound itself due to a lack of directly reported examples in the searched literature.

Derivatization Strategies for Analytical and Synthetic Enhancement

Pre-column Derivatization Techniques

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the chromatographic system, typically High-Performance Liquid Chromatography (HPLC). This approach is designed to modify the analyte's chemical properties to improve separation and detection. thermofisher.comactascientific.com The primary goals of pre-column derivatization are to enhance the detectability of the analyte by attaching a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag, and to alter its polarity to improve chromatographic retention and peak shape. thermofisher.commdpi.com

For isoindoline-5-carbaldehyde, derivatization strategies can target either the secondary amine of the isoindoline (B1297411) ring or the aldehyde group. A variety of reagents are available for this purpose:

For the amine group: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride are commonly used to derivatize both primary and secondary amines, attaching a fluorescent tag that allows for highly sensitive detection. thermofisher.comlibretexts.org

For the aldehyde group: Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form stable hydrazone derivatives that are highly responsive to UV detection. auroraprosci.comnih.govnih.gov

A significant advantage of pre-column derivatization is the flexibility in choosing reaction conditions to maximize the yield of the derivative. mdpi.com However, a key consideration is the stability of the resulting derivative, as unstable products can degrade before analysis, leading to inaccurate quantification. diva-portal.orgresearchgate.netresearchgate.net

Derivatization for Enhanced Chromatographic Properties

Silylation is a derivatization technique primarily employed to increase the volatility and thermal stability of compounds for analysis by Gas Chromatography (GC). phenomenex.com The process involves replacing an active hydrogen atom—such as the one in the N-H bond of the isoindoline ring in this compound—with a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. phenomenex.comwikipedia.org This modification reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby lowering its boiling point and making it suitable for GC analysis. phenomenex.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.comresearchgate.net These reagents are highly reactive towards active hydrogens found in amines, alcohols, and carboxylic acids. researchgate.net The resulting silylated derivatives are more volatile and tend to produce sharper, more symmetrical peaks in GC. researchgate.net Strong silylating agents like BSTFA are effective for derivatizing amine groups, a process that can be enhanced with a catalyst. researchgate.net

Table 1: Common Silylating Reagents and Their Target Functional Groups

| Reagent | Abbreviation | Target Functional Groups | Byproducts |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | N-methylacetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | N-methyltrifluoroacetamide |

| N-Trimethylsilylimidazole | TMSI | Alcohols, Phenols, Carboxylic Acids | Imidazole |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | N-methyltrifluoroacetamide |

Acylation and alkylation are chemical derivatization techniques that can be used to modify the secondary amine of this compound, altering its chromatographic properties for both GC and HPLC. labinsights.nlucalgary.ca

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For amines, this typically involves reaction with an acid anhydride (B1165640) or an acyl chloride. researchgate.netresearchgate.net This conversion of the amine to an amide reduces its polarity and basicity, which can lead to improved peak shape and retention in reversed-phase HPLC. labinsights.nl In GC, acylation increases the volatility of the analyte. labinsights.nl Reagents like acetic anhydride or perfluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) are commonly used. The introduction of perfluoroacyl groups is particularly advantageous as it enhances detectability by an electron capture detector (ECD) in GC. researchgate.net

Alkylation involves the introduction of an alkyl group. The reaction of a secondary amine with an alkyl halide can produce a tertiary amine. acs.orgmasterorganicchemistry.com This modification can be used to alter the analyte's polarity and volatility. However, controlling the extent of alkylation can be challenging, as the product amine may still be reactive, potentially leading to the formation of quaternary ammonium (B1175870) salts. ucalgary.camasterorganicchemistry.comnih.gov

Table 2: Comparison of Acylation and Alkylation for Derivatizing Secondary Amines

| Strategy | Reagent Type | Product Functional Group | Effect on Polarity | Primary Chromatographic Application |

| Acylation | Acid Anhydride, Acyl Halide | Amide | Decreased | HPLC, GC |

| Alkylation | Alkyl Halide | Tertiary Amine | Modified (variable) | GC |

Derivatization for Spectroscopic Detection Enhancement

For compounds that lack a strong chromophore—a part of a molecule responsible for its color by absorbing light in the UV-visible region—derivatization is a powerful tool to enhance their detectability. researchgate.net The strategy involves chemically attaching a chromophoric moiety to the analyte, resulting in a derivative with high molar absorptivity at a specific wavelength, thereby increasing the sensitivity of UV-Vis detection. libretexts.orgtandfonline.com

In the case of this compound, derivatization can be directed at either the aldehyde or the secondary amine group.

Aldehyde Derivatization: A classic and highly effective reagent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl group of the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. nih.govnih.gov This derivative is intensely colored and exhibits strong absorbance in the UV-Vis spectrum, typically around 360 nm, which allows for sensitive quantification via HPLC-UV. auroraprosci.com

Amine Derivatization: The secondary amine can be targeted by reagents such as 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, or phenyl isothiocyanate (PITC). libretexts.orgrsc.orgcreative-proteomics.com These reagents react with primary and secondary amines to form derivatives with strong UV absorbance, facilitating their detection. rsc.org

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. Derivatization to form highly fluorescent products is a cornerstone of trace analysis for many compounds, particularly amino acids and primary amines. Two of the most prominent reagents for this purpose are o-phthalaldehyde (B127526) and naphthalene-2,3-dicarboxaldehyde, both of which react with primary amines to form fluorescent isoindole-type structures.

Isoindole Derivatives from o-Phthalaldehyde (OPA)

The reaction of o-phthalaldehyde (OPA) with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) is a rapid and widely used pre-column derivatization method for the analysis of amino acids and other primary amines. diva-portal.orgresearchgate.net The reaction, which occurs under mild, alkaline conditions, yields a highly fluorescent 1-alkylthio-2-substituted isoindole derivative. acs.orgnih.gov This method is valued for its speed and the high sensitivity it imparts, allowing for detection at very low concentrations. nih.gov A notable limitation is that OPA does not directly react with secondary amines like the one in this compound. diva-portal.org Furthermore, the resulting isoindole derivatives can be unstable, requiring careful control of reaction and analysis times. researchgate.netnih.gov

Table 3: Key Features of the OPA Derivatization Reaction

| Feature | Description |

| Reagents | o-Phthalaldehyde (OPA), a thiol (e.g., 2-mercaptoethanol), primary amine |

| Product | 1-Alkylthio-2-substituted isoindole |

| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm) |

| Advantages | Rapid reaction, high sensitivity |

| Disadvantages | Derivative instability, does not react with secondary amines |

N-2-substituted-1-cyanobenz-[f]-isoindole derivative from Naphthalene-2,3-dicarboxaldehyde (NDA)

Naphthalene-2,3-dicarboxaldehyde (NDA) is another powerful fluorogenic reagent that reacts with primary amines, but it does so in the presence of a cyanide ion (CN⁻) as a nucleophile. nih.govresearchgate.net This reaction produces highly fluorescent and, importantly, very stable N-2-substituted-1-cyanobenz-[f]-isoindole (CBI) derivatives. nih.govnih.gov The enhanced stability of the CBI derivatives compared to the OPA derivatives is a significant advantage, allowing for more robust and reproducible quantitative analysis. nih.govsigmaaldrich.com The reaction is highly efficient and provides excellent fluorescence quantum yields. sigmaaldrich.com Similar to OPA, the standard NDA reaction is specific for primary amines.

Table 4: Key Features of the NDA Derivatization Reaction

| Feature | Description |

| Reagents | Naphthalene-2,3-dicarboxaldehyde (NDA), cyanide source (e.g., KCN), primary amine |

| Product | N-2-substituted-1-cyanobenz-[f]-isoindole |

| Detection | Fluorescence (Ex: ~420 nm, Em: ~480 nm) |

| Advantages | High sensitivity, excellent derivative stability, high fluorescence yield |

| Disadvantages | Requires cyanide, specific to primary amines |

Derivatization for Mass Spectrometric Analysis

Derivatization strategies for aldehydes like this compound typically target the carbonyl (C=O) functional group. A widely utilized method involves condensation reactions with reagents containing a primary amine or hydrazine (B178648) group. One of the most common reagents for this purpose is 2,4-dinitrophenylhydrazine (DNPH). nih.govresearchgate.net The reaction of this compound with DNPH results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. This derivatization imparts several analytical advantages:

Enhanced Ionization: The resulting hydrazone is significantly larger and less volatile than the parent aldehyde, which is beneficial for LC-MS analysis. The DNPH moiety provides a site that can be readily analyzed, often in negative ion mode. researchgate.net

Increased Specificity: The mass of the molecule is substantially increased by a predictable amount, shifting the derivative's mass-to-charge ratio (m/z) to a higher, less crowded region of the mass spectrum. This minimizes potential interference from matrix components. nih.gov

Characteristic Fragmentation: The derivatives often produce specific and predictable fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which is invaluable for structural confirmation and selective quantification. ddtjournal.comnih.gov

The derivatization of this compound with DNPH proceeds via a condensation reaction, where the nucleophilic nitrogen of DNPH attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. This creates a new carbon-nitrogen double bond, forming the corresponding hydrazone.

The mass spectral characteristics of this compound before and after derivatization with DNPH highlight the benefits of this approach. In its underivatized form, the compound's primary ion in positive mode electrospray ionization (ESI) would be the protonated molecule [M+H]⁺. Its fragmentation might involve the loss of the aldehyde group. smolecule.com After derivatization, the resulting hydrazone provides a much more distinct mass signature and fragmentation pattern, enhancing detection confidence.

The following table details the theoretical mass spectrometric data for this compound and its DNPH derivative, illustrating the shift in molecular mass and the potential for selective reaction monitoring (SRM) transitions in an MS/MS experiment.

Table 1: Mass Spectrometric Data for this compound and its DNPH Derivative

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Ion ([M+H]⁺) m/z | Key Fragment Ions (m/z) |

| This compound | C₉H₉NO | 147.0684 | 148.0757 | 118 (Loss of CHO) |

| This compound-DNPH | C₁₅H₁₃N₅O₄ | 327.0968 | 328.1040 | 165 (Fragment from DNPH moiety) |

This derivatization strategy transforms the analytical challenge posed by a small aldehyde into a more manageable and sensitive assay. By leveraging reagents like DNPH, researchers can achieve lower limits of detection and greater accuracy in the quantification of this compound in complex matrices. nih.gov

Advanced Spectroscopic Characterization of Isoindoline 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to gain a comprehensive understanding of the connectivity and spatial relationships of atoms in isoindoline-5-carbaldehyde.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals that correspond to the different types of hydrogen atoms in the molecule. smolecule.com The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of this functional group. smolecule.com The aromatic protons on the fused benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling, providing information about their relative positions.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. smolecule.com The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-210 ppm. smolecule.com The remaining signals in the spectrum correspond to the various sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbons of the pyrrolidine (B122466) ring.

Detailed spectral data for related indole-3-carbaldehyde derivatives provides a comparative basis for the analysis of this compound. For instance, in 5-iodo-1H-indole-3-carbaldehyde, the aldehyde proton appears at 9.92 ppm, and the aromatic protons resonate between 7.37 and 8.44 ppm. rsc.org The carbonyl carbon is observed at 185.2 ppm, with aromatic carbons appearing between 86.6 and 138.9 ppm. rsc.org These values serve as a useful reference for assigning the spectra of this compound and its analogs.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indole-3-carbaldehyde Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-iodo-1H-indole-3-carbaldehyde | DMSO-d₆ | 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H) | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 |

| 1-benzyl-5-iodo-1H-indole-3-carbaldehyde | CDCl₃ | 9.90 (s, 1H), 8.67 (d, J = 1.1 Hz, 1H), 7.62 (s, 1H), 7.51 (dd, J = 8.6, 1.5 Hz, 1H), 7.34 (dd, J = 8.3, 2.2 Hz, 3H), 7.17 – 7.12 (m, 2H), 7.05 (d, J = 8.6 Hz, 1H), 5.30 (s, 2H) | 184.3, 138.8, 136.6, 134.9, 132.6, 130.9, 129.2, 128.6, 127.6, 127.2, 117.5, 112.4, 87.3 , 51.1 |

| 5-iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde | DMSO-d₆ | 10.07 (s, 1H), 8.62 (s, 1H), 8.51 (d, J = 1.5 Hz, 1H), 7.79 (d, J = 1.7 Hz, 1H), 7.74 (d, J = 8.7 Hz, 1H), 3.69 (s, 3H) | 186.9, 139.1, 134.2, 134.1, 130.1, 127.9, 119.5, 115.6, 89.9, 41.8 |

Data sourced from rsc.org

Advanced 2D NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, advanced 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY) experiments are used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of vicinally coupled aromatic protons, aiding in the assignment of the substitution pattern on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY can confirm the relative orientation of the aldehyde group with respect to the protons on the pyrrolidine ring. The application of these 2D NMR techniques is crucial for the complete structural characterization of complex isoindole derivatives. researchgate.net

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical-Experimental Spectral Correlation in IR Analysis

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the aldehyde, typically appearing in the region of 1720-1740 cm⁻¹. smolecule.com The N-H stretching vibration of the isoindoline (B1297411) ring also gives rise to a characteristic band. Aromatic C-H and C=C stretching vibrations are also observed.

For a more detailed and accurate interpretation of the experimental IR spectrum, theoretical calculations are often employed. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of the molecule. nih.govnih.gov By comparing the theoretically predicted spectrum with the experimental one, a confident assignment of the observed absorption bands to specific vibrational modes can be achieved. This correlation between theoretical and experimental data is essential for a thorough understanding of the vibrational properties of this compound. For example, in the analysis of indole-3-carbaldehyde derivatives, the C=O stretching frequency is observed in the range of 1639–1681 cm⁻¹, and N-H stretching bands are seen between 3200–3450 cm⁻¹. csic.es

Interactive Data Table: Characteristic IR Absorption Bands for Indole-3-carbaldehyde Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 3200-3450 | 1639-1681 | 1536-1580 |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 3453, 3385, 3335, 3229 | 1615 | 1536 |

| 5-iodo-1H-indole-3-carbaldehyde | 3239 | 1650 | - |

| 1-benzyl-5-iodo-1H-indole-3-carbaldehyde | - | 1652 | - |

| 5-iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde | - | 1670 | - |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. researchgate.netnih.gov For this compound (C₉H₉NO), the expected exact mass can be calculated and compared to the experimentally measured value. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to determining the molecular formula, mass spectrometry also provides information about the structure of the molecule through its fragmentation pattern. Common fragmentation pathways for aldehydes include the loss of the aldehydic hydrogen (M-1) and the loss of the entire aldehyde group (CHO). smolecule.com Analysis of the fragment ions can provide further confirmation of the proposed structure. For instance, HRMS data for 5-iodo-1H-indole-3-carbaldehyde shows the [M+Na]⁺ ion at m/z 293.9385, confirming the molecular formula C₉H₆INNaO. rsc.org

X-ray Crystallography for Solid-State Structure Determination

For instance, studies on various substituted isoindolinone and indole (B1671886) compounds reveal key structural features that are likely to be conserved in this compound. The isoindoline core, consisting of a fused benzene and pyrrolidine ring system, generally exhibits a high degree of planarity in the aromatic portion. The five-membered ring, however, can adopt various conformations, often described as an "envelope" or "twisted" pucker, to minimize steric strain. The specific conformation is influenced by the nature and position of substituents on the ring system.

In the case of this compound, the aldehyde group at the 5-position is expected to be coplanar with the aromatic ring to maximize conjugation. Intermolecular interactions in the crystal lattice would likely be dominated by hydrogen bonding, involving the amine proton and the carbonyl oxygen of the aldehyde, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in the packing of the molecules in the crystal and influence physical properties such as melting point and solubility.

To illustrate the type of data obtained from a crystallographic study, the following table presents hypothetical, yet representative, crystal data for an isoindoline derivative, based on published data for analogous structures.

| Parameter | Value |

|---|---|

| Empirical Formula | C9H9NO |

| Formula Weight | 147.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.7 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 730.0 |

| Z | 4 |

Spectroscopic Analysis in Reaction Monitoring and Purity Verification

Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions and for the verification of the purity of the final products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard for the synthesis of this compound and its derivatives.

Reaction Monitoring:

The synthesis of this compound typically involves multiple steps, and the transformation of functional groups at each stage can be effectively monitored using spectroscopy. For example, if the synthesis involves the oxidation of a corresponding alcohol to the aldehyde, IR spectroscopy can be used to track the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the alcohol and the appearance of the characteristic C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹).

Similarly, ¹H NMR spectroscopy can be used to follow the reaction progress by observing the changes in the chemical shifts of key protons. The disappearance of the signal corresponding to the benzylic protons of the starting material and the emergence of the downfield aldehyde proton signal (typically between 9.5 and 10.5 ppm) would indicate the formation of the desired product.

Purity Verification:

Once the synthesis is complete, spectroscopic methods are crucial for assessing the purity of the isolated this compound. A high-resolution ¹H NMR spectrum should show the expected signals with the correct integrations and coupling constants, and the absence of signals corresponding to starting materials or byproducts. The sharpness of the peaks can also be an indicator of purity.

Infrared spectroscopy serves as a quick and effective method to confirm the presence of the key functional groups. A pure sample of this compound would exhibit a strong absorption band for the aldehyde carbonyl group and characteristic bands for the aromatic C-H and C=C bonds. The absence of extraneous peaks, such as a broad O-H band from an unreacted alcohol starting material, would indicate a high degree of purity.

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectroscopic Technique | Functional Group/Proton | Characteristic Signal/Absorption |

|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.0 ppm (multiplets) |

| ¹H NMR | Amine Proton (N-H) | δ 5.0 - 6.0 ppm (broad singlet) |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 190 - 200 ppm |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 120 - 150 ppm |

| IR Spectroscopy | Aldehyde C=O Stretch | ~1690 cm⁻¹ |

| IR Spectroscopy | N-H Stretch | ~3350 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H Stretch | ~3050 cm⁻¹ |

Due to a lack of specific scientific data for "this compound" within publicly available research, it is not possible to generate an in-depth article on its computational and theoretical investigations as requested. General principles of the methodologies outlined can be described, but their specific application and the resulting data for this particular compound are not present in the provided search results.

To fulfill the user's request, computational studies on this compound would need to be performed to generate the specific data points required for each section of the article, including:

DFT calculated electronic properties: HOMO-LUMO gap, electron affinity, ionization potential, etc.

Ab initio calculated molecular properties: Dipole moment, polarizability, etc.

Conformational analysis: Identification of stable conformers and their relative energies.

Predicted reaction mechanisms: Transition state energies and structures for hypothetical reactions.

Molecular orbital analysis: Visualization and characterization of key molecular orbitals.

Without access to such specific research data for this compound, any attempt to write the requested article would involve speculation or the use of data for unrelated compounds, which would violate the core instructions of the prompt.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical investigation data for the compound “this compound” is not publicly available. Detailed research findings and data tables for the following analyses, as requested, could not be located for this specific molecule:

Reduced Density Gradient (RDG) Analysis

While the methodologies for these computational analyses are well-established in theoretical and computational chemistry for characterizing novel compounds, published studies applying these specific techniques to this compound were not found. General principles of these analyses are outlined below to provide a conceptual framework.

Computational and Theoretical Investigations of Isoindoline 5 Carbaldehyde

Computational and Theoretical Investigations

Computational chemistry provides powerful tools to predict and understand the electronic structure, reactivity, and intermolecular interactions of molecules. These theoretical investigations are crucial for rational drug design and materials science.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a molecule like Isoindoline-5-carbaldehyde, this analysis would reveal the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species. Different colors on the MEP map represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. An MEP map of this compound would identify the electron-rich carbonyl oxygen and potentially electron-deficient regions on the aromatic ring system.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis quantifies the stabilization energies associated with these interactions, offering insights into the molecule's stability and the nature of its chemical bonds.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. Computational methods can predict NLO properties such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with significant charge transfer characteristics, often found in conjugated π-systems with electron-donating and electron-withdrawing groups, tend to exhibit higher NLO activity. Investigating this compound would involve calculating these parameters to assess its potential for use in optoelectronic devices.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is vital for predicting the physical properties of solid-state materials.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It is based on the relationship between electron density and its gradient. The resulting 3D plot shows isosurfaces that correspond to different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. This analysis would provide a detailed picture of the non-covalent forces that would govern the supramolecular assembly of this compound.

Applications of Isoindoline 5 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

In synthetic organic chemistry, the utility of a molecule is often defined by its ability to serve as a building block for more complex structures. Isoindoline-5-carbaldehyde excels in this role due to the presence of the reactive aldehyde group on the stable isoindoline (B1297411) scaffold. This combination allows for its participation in a wide array of synthetic transformations, leading to the creation of diverse and functionally rich molecules.

Organic building blocks are foundational molecules used for the modular construction of larger, more complex chemical architectures. sigmaaldrich.combasicknowledge101.comcancerquest.orgkhanacademy.org this compound functions as a key building block, with its aldehyde group acting as a linchpin for assembling intricate molecular designs. This functional group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various established organic reactions.

The reactivity of the aldehyde allows it to participate in numerous transformations, including but not limited to:

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

Reductive amination: To introduce new amine functionalities.

Aldol and similar condensation reactions: To create larger carbon skeletons.

These reactions and others enable chemists to strategically incorporate the isoindoline motif into a wide range of molecular targets, demonstrating its importance as a fundamental constructive unit in modern organic synthesis.

The structural framework of this compound is an ideal starting point for the synthesis of various fused ring systems. Its inherent structure and reactive aldehyde group facilitate annulation reactions, where new rings are built onto the existing isoindoline core.

Isoquinolines: The synthesis of the isoquinoline (B145761) core, a common motif in pharmacologically active compounds, can be achieved from precursors structurally related to this compound. researchgate.net Methodologies often involve the cyclization of intermediates derived from ortho-substituted benzaldehydes. organic-chemistry.orgnih.gov For example, a common strategy involves the reaction of a 2-alkynylbenzaldehyde derivative with a nitrogen source, which undergoes cyclization to form the isoquinoline ring. organic-chemistry.orgorganic-chemistry.orgacs.org The aldehyde group in this compound provides a key reactive site to initiate the construction of such precursors.

Naphthalenes: The synthesis of highly functionalized naphthalene (B1677914) derivatives can be accomplished through multi-component reactions that proceed via an isoindole intermediate. nih.govresearchgate.net One such strategy involves the coupling of a 2-alkynylbenzaldehyde derivative with a carbene complex and an alkyne. This process forms an isoindole which subsequently undergoes an intramolecular Diels-Alder reaction to construct the naphthalene skeleton. nih.govresearchgate.net This pathway highlights how the aldehyde functionality on a benzene (B151609) ring is crucial for initiating the cascade reaction leading to the formation of the naphthalene system.

The following table summarizes synthetic pathways where aldehyde-functionalized precursors, similar to this compound, are used to generate complex ring systems.

| Target System | General Synthetic Strategy | Key Reaction Type |

| Isoquinolines | Palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by copper-catalyzed cyclization. organic-chemistry.org | Coupling-Imination-Annulation |

| Naphthalenes | Three-component coupling of a 2-alkynylbenzaldehyde hydrazone with a carbene complex and an electron-deficient alkyne. nih.govresearchgate.net | Diels-Alder Reaction |

| Indenones | Rhodium-catalyzed annulation of aryl ketones (derived from aldehydes) with alkynes. | C-H Activation/Annulation |

The isoindoline and the closely related isoindolinone skeletons are core components of numerous natural products, many of which exhibit significant biological activity. nih.govnih.gov This structural motif is found in diverse classes of alkaloids, including:

Cytochalasan alkaloids

Aporhoeadane alkaloids

Aristolactam alkaloids nih.govsemanticscholar.org

The synthesis of these complex natural products often relies on the strategic assembly of key building blocks. This compound represents a valuable synthon—a conceptual unit in retrosynthetic analysis—for introducing the functionalized isoindoline core. The aldehyde group provides the necessary handle to connect the isoindoline fragment to other parts of the target natural product, facilitating the construction of the complete molecular architecture. nih.govresearchgate.net For instance, the synthesis of certain aristolactams has been achieved using isoindolinone building blocks that could be derived from precursors like this compound. nih.gov

Integration into Materials Chemistry

Beyond its role in synthesizing discrete organic molecules, this compound is a valuable precursor in materials chemistry. The isoindoline scaffold is a component of several classes of functional materials known for their unique optical and electronic properties.

The isoindole unit is the fundamental building block of phthalocyanines, a class of intensely colored macrocyclic compounds used extensively as industrial pigments and dyes. researchgate.netaalto.fi Phthalocyanines are composed of four isoindole units linked by nitrogen atoms, creating a large, aromatic 18-π-electron system. aalto.fijchemrev.com This extended conjugation is responsible for their strong absorption of light in the visible region, resulting in their characteristic blue and green colors. thieme-connect.de

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalic acid derivatives, such as phthalonitriles or 1,3-diiminoisoindoline. jchemrev.comthieme-connect.deresearchgate.net this compound can serve as a starting material to generate these essential precursors. The aldehyde group can be converted into a nitrile or can participate in condensation reactions to form the diiminoisoindoline intermediate required for the macrocyclization.

Furthermore, the isoindoline scaffold itself is a known fluorophore. Various isoindoline derivatives have been developed as fluorescent dyes. organic-chemistry.orgnih.gov The aldehyde group on this compound allows for the straightforward chemical modification of the core structure, enabling the tuning of its fluorescence properties, such as emission wavelength and quantum yield, for specific applications in imaging and sensing. researchgate.netsigmaaldrich.com

The unique electronic structure of the isoindole ring system makes it an attractive component for materials used in optoelectronic devices. Derivatives of isoindoline are being explored for their potential in applications such as organic light-emitting diodes (OLEDs). organic-chemistry.org

Research has shown that complex heterocyclic systems built from isoindole precursors can exhibit strong luminescence and favorable electrochemical properties. nih.govresearchgate.net For instance, indolizino[3,4,5-ab]isoindole derivatives, which can be synthesized from isoindole-containing precursors, have been used to fabricate OLEDs that emit bright blue light. nih.gov The aldehyde functionality of this compound provides a convenient point for chemical elaboration, allowing for its integration into larger conjugated systems designed for specific optoelectronic functions. researchgate.net The ability to modify the core structure allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient optoelectronic devices.

The table below details the applications of isoindoline-based structures in materials science.

| Material Class | Core Structure | Key Property | Application |

| Pigments | Phthalocyanine (from Isoindole units) aalto.fi | Strong light absorption thieme-connect.de | Dyes, Industrial Colorants |

| Fluorescent Dyes | Isoindoline/Isoindole organic-chemistry.org | Luminescence | Bioimaging, Chemical Sensors |

| Optoelectronics | Fused Isoindole Heterocycles nih.gov | Electroluminescence | Organic Light-Emitting Diodes (OLEDs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.